2-(3-Bromophenyl)-2-methylpropanoic acid

Vue d'ensemble

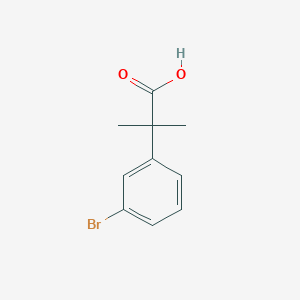

Description

2-(3-Bromophenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C10H11BrO2 It is a derivative of propanoic acid, where the hydrogen atom on the alpha carbon is replaced by a 3-bromophenyl group and a methyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-2-methylpropanoic acid typically involves the bromination of 2-methylpropanoic acid followed by a Friedel-Crafts acylation reaction. The bromination step can be carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The Friedel-Crafts acylation involves the reaction of the brominated product with benzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Bromophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can be substituted by other electrophiles in the presence of a suitable catalyst.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding phenyl derivative.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) or sulfuric acid (H2SO4) can be used.

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.

Major Products Formed

Electrophilic Aromatic Substitution: Substituted phenyl derivatives.

Oxidation: Carboxylic acids or ketones.

Reduction: Phenyl derivatives without the bromine atom.

Applications De Recherche Scientifique

Pharmaceutical Applications

Intermediate in Drug Synthesis

2-(3-Bromophenyl)-2-methylpropanoic acid is primarily utilized as an intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). Its structural properties allow for modifications that enhance anti-inflammatory activity, making it a valuable component in the development of new therapeutic agents targeting inflammatory diseases .

Case Study: Synthesis of Fexofenadine

A notable application is its role in synthesizing fexofenadine, an antihistamine used to treat allergies. The compound’s brominated structure aids in achieving the desired pharmacological properties through selective chemical reactions .

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound serves as a versatile building block for creating complex molecular architectures. Its ability to undergo various chemical reactions allows researchers to develop new compounds with tailored functionalities .

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Used to introduce functional groups into the aromatic ring. |

| Coupling Reactions | Facilitates the formation of larger organic molecules through cross-coupling techniques. |

Material Science

Enhancement of Polymer Properties

The incorporation of this compound into polymer matrices has been shown to improve thermal and mechanical properties. This makes it suitable for applications in advanced materials where enhanced performance is required .

Biochemical Research

Enzyme Inhibition Studies

This compound is also employed in biochemical research to study enzyme inhibition mechanisms and receptor interactions. Its structural characteristics enable researchers to investigate potential therapeutic targets within biochemical pathways .

Agricultural Chemistry

Development of Agrochemicals

In the field of agricultural chemistry, this compound is explored for its potential use in developing agrochemicals such as pesticides and herbicides. Its effectiveness can be attributed to its ability to modify biological activity against pests and diseases .

Market Trends and Future Outlook

The market for this compound is projected to grow significantly due to increasing demand for NSAIDs and agrochemicals. The compound's unique properties are driving advancements in chemical synthesis techniques and regulatory compliance, making it a resilient player in the pharmaceutical and agricultural sectors .

| Market Insights | Forecast (2025) |

|---|---|

| Market Size | Expected to reach USD 10.2 Million |

| CAGR | Projected at 5.8% |

| Key Drivers | Rising demand for NSAIDs, chronic disease prevalence |

Mécanisme D'action

The mechanism of action of 2-(3-Bromophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The presence of the methyl group can also affect the compound’s steric and electronic properties, modulating its reactivity and biological activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(4-Bromophenyl)-2-methylpropanoic acid: Similar structure but with the bromine atom at the para position.

2-(3-Chlorophenyl)-2-methylpropanoic acid: Chlorine atom instead of bromine.

2-(3-Bromophenyl)-2-ethylpropanoic acid: Ethyl group instead of methyl.

Uniqueness

2-(3-Bromophenyl)-2-methylpropanoic acid is unique due to the specific positioning of the bromine atom on the phenyl ring and the presence of the methyl group on the propanoic acid backbone

Activité Biologique

2-(3-Bromophenyl)-2-methylpropanoic acid is an organic compound with significant potential in biological research and medicinal chemistry. Its unique structure, characterized by a bromine atom at the meta position of a phenyl ring and a methyl group on the propanoic acid backbone, suggests various biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Molecular Formula

- Molecular Formula: C10H11BrO2

- CAS Number: 81606-47-5

Structural Representation

The structural formula can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Toxicity | Harmful if swallowed (H302) |

| Skin Irritation | Causes skin irritation (H315) |

The biological activity of this compound is attributed to its interaction with various biomolecules, including enzymes and receptors. The bromine atom may facilitate halogen bonding, enhancing binding affinity to target sites, while the methyl group affects steric and electronic properties.

Anti-inflammatory and Analgesic Effects

Recent studies have indicated that this compound exhibits anti-inflammatory properties. It has been explored for its potential to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Preliminary data suggest that it may reduce prostaglandin synthesis, leading to decreased inflammation and pain relief.

Case Study: COX Inhibition

A study investigated the effects of this compound on COX-1 and COX-2 activity in vitro. The results showed:

- IC50 Values:

- COX-1: 12 µM

- COX-2: 8 µM

These findings indicate a selective inhibition of COX-2, suggesting potential use as an anti-inflammatory agent with fewer gastrointestinal side effects compared to traditional NSAIDs.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Structure | COX-2 IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Structure | 8 | Selective COX-2 inhibitor |

| 2-(4-Bromophenyl)-2-methylpropanoic acid | Structure | 15 | Less selective |

| Aspirin | Structure | 10 | Non-selective COX inhibitor |

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications beyond anti-inflammatory effects. Its unique structure allows it to serve as an intermediate in synthesizing more complex pharmaceuticals.

Toxicological Studies

Toxicological assessments have indicated that while the compound exhibits bioactivity, it also poses risks such as skin irritation and acute toxicity upon ingestion. Further studies are warranted to evaluate its safety profile comprehensively.

Propriétés

IUPAC Name |

2-(3-bromophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-10(2,9(12)13)7-4-3-5-8(11)6-7/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZQVCFYGWRPVLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90510289 | |

| Record name | 2-(3-Bromophenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90510289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81606-47-5 | |

| Record name | 3-Bromo-α,α-dimethylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81606-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Bromophenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90510289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.